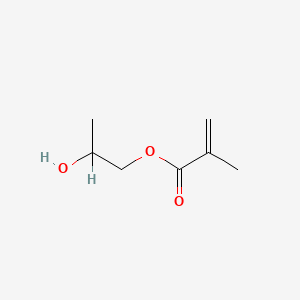
2-Hydroxypropyl methacrylate
Cat. No. B1202032
Key on ui cas rn:
25703-79-1
M. Wt: 144.17 g/mol
InChI Key: VHSHLMUCYSAUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07910135B2
Procedure details


A 150 mL media bottle equipped with a stir bar was charged with 2.532 g (17.5 mmol) of hydroxypropyl methacrylate (HPMA) monomer, 52.73 mg (0.266 mmol) of ethylene glycol dimethacrylate(EGDM) crosslinker, 107.6 mg (0.3730 mmol) sodium-dodecylsulfate (SDS), and 118 mL of nitrogen degassed Milli-Q H2O. The bottle was closed and stirred to form a clear solution. In a separate vial, 83 mg of K2S2O8 was dissolved into 2 mL of Milli-Q H2O and added to the media bottle while stirring. The media bottle with clear solution was transferred into a 40° C. water bath and held at constant temperature for 12 hours. The resulting suspension of hydrogel nanoparticles had an opalescent blue color. The particles were analyzed by laser light scattering and found to have an average particle size of 21.3 nm and a size range from 14 nm to 41 nm. The suspension had approximately 1% solid polymer by mass. To date, the suspension of hydrogel nanoparticles resisted flocculation or aggregation for two years at room temperature.

[Compound]
Name
ethylene glycol dimethacrylate(EGDM)
Quantity
52.73 mg
Type
reactant
Reaction Step One

Name
sodium dodecylsulfate
Quantity
107.6 mg
Type
reactant
Reaction Step One



[Compound]
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH2:8][CH2:9]O)(=[O:5])[C:2]([CH3:4])=[CH2:3].[Na].C([O:24]S([O-])(=O)=O)CCCCCCCCCCC.S(OOS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+]>O>[CH3:9][CH:8]([OH:24])[CH2:7][O:6][C:1]([C:2]([CH3:4])=[CH2:3])=[O:5] |f:1.2,3.4.5,^1:10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.532 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OCCCO
|
[Compound]
|
Name
|
ethylene glycol dimethacrylate(EGDM)
|
|
Quantity
|
52.73 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
sodium dodecylsulfate
|
|
Quantity
|
107.6 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Na].C(CCCCCCCCCCC)OS(=O)(=O)[O-]
|
Step Two
Step Three
[Compound]
|
Name
|
solid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 150 mL media bottle equipped with a stir bar
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The bottle was closed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form a clear solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added to the media bottle
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
while stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was transferred into a 40° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting suspension of hydrogel nanoparticles
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To date, the suspension of hydrogel nanoparticles
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for two years
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
